3-Amino-2-(2-(piperidin-1-yl)acetyl)but-2-enenitrile
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Overview
Description
3-Amino-2-(2-(piperidin-1-yl)acetyl)but-2-enenitrile is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring and an enenitrile group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-(piperidin-1-yl)acetyl)but-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-2-(2-(piperidin-1-yl)acetyl)but-2-enenitrile is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-(piperidin-1-yl)acetyl)but-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(2-piperidin-1-yl-acetyl)-but-2-enenitrile: Similar structure but different functional groups.
Piperidine derivatives: Compounds with a piperidine ring but varying substituents.
Enenitrile compounds: Compounds with an enenitrile group but different side chains.
Uniqueness
3-Amino-2-(2-(piperidin-1-yl)acetyl)but-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(Z)-3-amino-2-(2-piperidin-1-ylacetyl)but-2-enenitrile |
InChI |
InChI=1S/C11H17N3O/c1-9(13)10(7-12)11(15)8-14-5-3-2-4-6-14/h2-6,8,13H2,1H3/b10-9- |
InChI Key |
CKQSJQDSAOOLSJ-KTKRTIGZSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)CN1CCCCC1)/N |
Canonical SMILES |
CC(=C(C#N)C(=O)CN1CCCCC1)N |
Origin of Product |
United States |
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